![molecular formula C10H16O2 B12558571 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- CAS No. 142453-17-6](/img/structure/B12558571.png)
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-: is a unique organic compound characterized by its spirocyclic structure. This compound features two oxygen atoms incorporated into a spirocyclic framework, making it an interesting subject for research in organic chemistry. The presence of the dimethyl groups at the 7th position adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic ether.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions. This step often involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis. Solvent selection and purification steps are also optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, especially if they are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. It serves as a model compound for studying spirocyclic chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential scaffold for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The presence of the dimethyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring size and oxygen atom placement.
1,6-Dioxaspiro[4.5]decane: Features a different ring size and oxygen atom arrangement.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Similar in having dimethyl groups but differs in the overall structure and functional groups.
Uniqueness
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- is unique due to its specific spirocyclic framework and the positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
142453-17-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
7,7-dimethyl-2,5-dioxadispiro[2.0.24.43]decane |
InChI |
InChI=1S/C10H16O2/c1-8(2)4-3-5-9(6-11-9)10(8)7-12-10/h3-7H2,1-2H3 |
Clé InChI |
NZPAFVQFQHGYNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C13CO3)CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


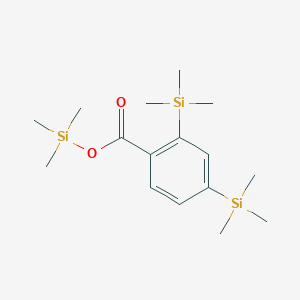
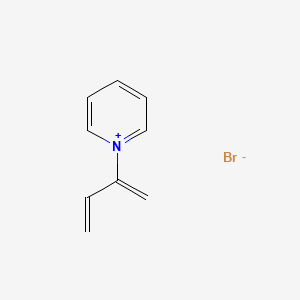
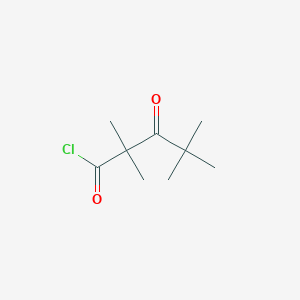

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
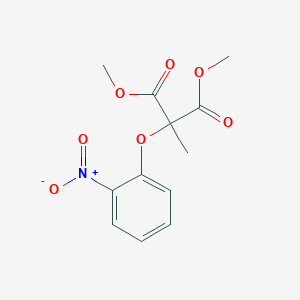
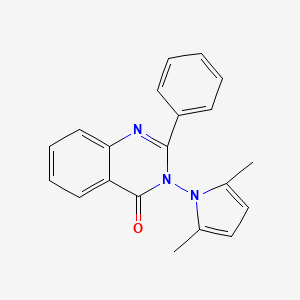
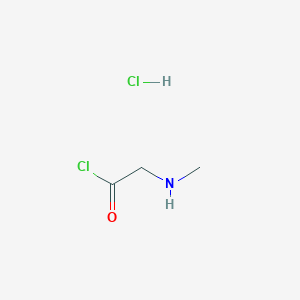
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)

![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
